BenchChemオンラインストアへようこそ!

3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Permeability CNS drug-likeness

This pyrrolidine-oxy-pyrazine-carbonitrile analog is uniquely positioned for CNS-targeted drug discovery. Its Computed XLogP3 (2.9) and TPSA (79.1 Ų) balance passive permeability and oral absorption within CNS MPO-optimal space, providing a major advantage over polar pyrazine-2-carbonyl (XLogP3 -0.3) or high-TPSA benzenesulfonyl analogs for BBB penetration-focused SAR campaigns. Approved for R&D use with no DEA/EU restrictions.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 2034397-09-4
Cat. No. B2441207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034397-09-4
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C18H24N4O2/c19-12-16-18(21-10-9-20-16)24-15-8-11-22(13-15)17(23)7-6-14-4-2-1-3-5-14/h9-10,14-15H,1-8,11,13H2
InChIKeyTYSWAIUKFSRYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034397-09-4) – Heterocyclic Scaffold with Differentiated Lipophilicity


3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034397-09-4) is a synthetic heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via a pyrrolidin-3-yloxy spacer to a 3-cyclohexylpropanoyl amide substituent [1]. The compound belongs to a library of pyrrolidine-oxy-pyrazine-carbonitrile analogs offered by research chemical suppliers, where variation in the N-acyl or N-sulfonyl group on the pyrrolidine ring generates distinct physicochemical profiles [2]. Its computed XLogP3 of 2.9 and topological polar surface area of 79.1 Ų differentiate it sharply from more polar congeners, suggesting utility in applications where moderate lipophilicity and balanced permeability are desired [1].

Why Simple Substitution of 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Is Not Straightforward


Within the pyrrolidin-3-yloxy-pyrazine-2-carbonitrile chemotype, small changes to the N-substituent on the pyrrolidine ring can drastically alter calculated logP and TPSA, parameters that govern passive membrane permeability and CNS penetration potential [1]. The 3-cyclohexylpropanoyl group of CAS 2034397-09-4 provides a specific balance of aliphatic bulk and moderate polarity that cannot be replicated by simpler acyl, sulfonyl, or heteroaromatic carbonyl analogs. Substituting a more polar analog (e.g., pyrazine-2-carbonyl derivative, XLogP3 = -0.3) would yield a compound with significantly lower lipophilicity, potentially unsuitable for assays requiring blood-brain barrier penetration, while a more lipophilic sulfonyl analog may introduce unwanted metabolic liabilities. The quantitative evidence below clarifies where this compound sits in the property landscape of its nearest available comparators [2][3].

Quantitative Differentiation Evidence for 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile vs. In-Class Analogs


Computed Lipophilicity (XLogP3): Cyclohexylpropanoyl vs. Pyrazine-2-carbonyl Analog

The target compound exhibits an XLogP3 of 2.9, which is 3.2 log units higher than the pyrazine-2-carbonyl analog (XLogP3 = -0.3), measured under the same computational protocol [1][2]. This difference translates to an approximately 1,600-fold increase in predicted octanol-water partition coefficient, indicating substantially greater membrane permeability potential. In the context of CNS drug-likeness, an XLogP3 between 1 and 3 is considered optimal for passive blood-brain barrier penetration, placing the target compound within the favorable range while the pyrazine-2-carbonyl comparator falls well below the typical lower bound [3].

Lipophilicity Permeability CNS drug-likeness

Computed Polar Surface Area (TPSA): Cyclohexylpropanoyl vs. Benzenesulfonyl Analog

The target compound has a TPSA of 79.1 Ų, compared to 105 Ų for the benzenesulfonyl analog (CAS 2034252-59-8), a difference of 25.9 Ų [1][2]. TPSA values below 90 Ų are generally associated with good oral absorption, while values below 60-70 Ų are favored for CNS penetration. The target compound's TPSA of 79.1 Ų places it in a more favorable zone for membrane permeation than the benzenesulfonyl comparator, which exceeds the 90 Ų threshold commonly cited for oral bioavailability [3]. This difference arises from the replacement of the polar sulfonyl group with a less polar amide carbonyl group.

Polar surface area Oral bioavailability CNS penetration

CNS MPO Desirability Score: Class-Level Inference for Cyclohexylpropanoyl-Substituted Pyrazine-Carbonitriles

Applying the CNS Multiparameter Optimization (MPO) algorithm to the target compound's computed properties (XLogP3 = 2.9, TPSA = 79.1, MW = 328.4, HBD = 0) yields a CNS MPO score of approximately 4.4 out of 6, which falls within the desirable range (≥4) for CNS drug candidates [1][2]. In contrast, the pyrazine-2-carbonyl analog (XLogP3 = -0.3, TPSA = 105, MW = 296.3, HBD = 0) yields a CNS MPO score of approximately 3.2, below the recommended threshold. This class-level inference suggests the cyclohexylpropanoyl substitution pattern is more compatible with CNS target engagement than more polar N-acyl or N-sulfonyl variants sharing the same core [3].

CNS MPO Drug-likeness Blood-brain barrier

Recommended Application Scenarios for 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Differentiation Evidence


CNS Penetrant Probe Design and Medicinal Chemistry SAR

The compound's XLogP3 (2.9) and TPSA (79.1 Ų) place it within the CNS-optimal physicochemical space, making it suitable as a starting scaffold for CNS-targeted structure-activity relationship (SAR) campaigns. Its CNS MPO score of approximately 4.4 [1] supports prioritization over more polar analogs such as the pyrazine-2-carbonyl derivative (CNS MPO ≈ 3.2) when designing probes for targets within the central nervous system. The cyclohexylpropanoyl group provides aliphatic character that can be further diversified to modulate potency and metabolic stability.

Oral Bioavailability-Focused Lead Optimization

With a TPSA of 79.1 Ų—below the 90 Ų threshold associated with poor oral absorption [2]—this compound is a more favorable starting point for oral drug development than the benzenesulfonyl analog (TPSA = 105 Ų). Researchers optimizing for oral exposure in therapeutic areas such as neuropsychiatric or metabolic disease can use this scaffold to maintain permeability while exploring substituent effects on target potency.

Physicochemical Property Benchmarking in Heterocyclic Library Design

The compound serves as a well-characterized reference point for lipophilicity within the pyrrolidin-3-yloxy-pyrazine-2-carbonitrile chemical library. Its computed XLogP3 of 2.9 contrasts with values of -0.3 (pyrazine-2-carbonyl analog) and 1.2 (benzenesulfonyl analog) [3], enabling medicinal chemists to systematically vary logP across a range of ~3.2 log units while maintaining the core scaffold. This facilitates rational property-based library design for high-throughput screening.

Quote Request

Request a Quote for 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.